(2-Chloro-3-methoxyphenyl)boronic acid
Overview
Description
“(2-Chloro-3-methoxyphenyl)boronic acid” is a chemical compound with the CAS Number: 854778-30-6 and a molecular weight of 186.4 . It is a solid substance at room temperature .
Chemical Reactions Analysis
Boronic acids, including “this compound”, are often used in Suzuki reactions, which are organic reactions classified as coupling reactions where the coupling partners are a boronic acid with a halide catalyzed by a palladium (0) complex .Physical And Chemical Properties Analysis
“this compound” is a solid substance at room temperature .Scientific Research Applications
Boronic Acid Drugs Design and Discovery
Boronic acids, including derivatives such as (2-Chloro-3-methoxyphenyl)boronic acid, play a crucial role in drug discovery. The incorporation of boronic acids into medicinal chemistry has been on the rise due to their potential to enhance drug potency or improve pharmacokinetic profiles. The FDA and Health Canada have approved several boronic acid drugs, and many others are in clinical trials. This underscores the importance of boronic acids in developing treatments for various diseases, showcasing their versatility in drug design and potential for novel therapeutic agents (Plescia & Moitessier, 2020).
Boron Removal in Environmental Applications
In environmental science, boronic acid derivatives are instrumental in addressing challenges related to boron contamination. The removal of boron from seawater, for example, is critical in desalination processes to make water safe for drinking. Studies on boron removal via reverse osmosis membranes in seawater desalination applications illustrate the environmental significance of understanding and manipulating boron chemistry. This research provides a foundation for developing more efficient methods to handle boron in environmental contexts, ensuring safer water resources (Tu, Nghiem, & Chivas, 2010).
Photocatalytic Applications
Boronic acid derivatives are explored for their photocatalytic applications, offering potential in energy conversion and environmental cleanup. The modification strategies to enhance the visible light-driven photocatalytic performance of boronic acid-based compounds, such as (BiO)2CO3-based photocatalysts, demonstrate the ongoing efforts to utilize these compounds in green chemistry and renewable energy solutions. This research direction signifies the expanding role of boronic acids in developing sustainable technologies and addressing global energy challenges (Ni et al., 2016).
Boron in Plant Nutrition
The study of boron nutrition in plants highlights the agricultural importance of boronic acid derivatives. Boron is essential for plant growth, and its deficiency or toxicity can severely affect crop yields. Research into boron-buffered solution culture systems for controlled studies of plant boron nutrition illustrates the efforts to optimize boron use in agriculture, aiming to enhance food security and crop production efficiency (Asad et al., 2004).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
(2-Chloro-3-methoxyphenyl)boronic acid is primarily used as a reagent in the synthesis of a selective 17β-HSD1 inhibitor, which plays a role in the therapeutic treatment of endometriosis .
Mode of Action
The compound is involved in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction involves two key steps: oxidative addition and transmetalation. In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. In the transmetalation step, the organoboron compound, such as this compound, is transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key biochemical pathway involving this compound. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The addition of B–H over an unsaturated bond occurs with syn-selectivity and proceeds in an anti-Markovnikov manner .
Pharmacokinetics
It’s known that the compound should be stored under an inert atmosphere (nitrogen or argon) at 2-8°c for optimal stability .
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This reaction is used in the synthesis of a variety of organic compounds, including a selective 17β-HSD1 inhibitor for the therapeutic treatment of endometriosis .
Action Environment
The efficacy and stability of this compound are influenced by environmental factors such as temperature and atmosphere. The compound is stable and retains its efficacy when stored under an inert atmosphere (nitrogen or Argon) at 2-8°C . The Suzuki–Miyaura coupling reaction involving this compound is known for its mild and functional group tolerant reaction conditions .
properties
IUPAC Name |
(2-chloro-3-methoxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BClO3/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDWONVAXOXYOJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)OC)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674561 | |
Record name | (2-Chloro-3-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80674561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
854778-30-6 | |
Record name | 2-Chloro-3-methoxyphenylboronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=854778-30-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Chloro-3-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80674561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-chloro-3-methoxyphenyl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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